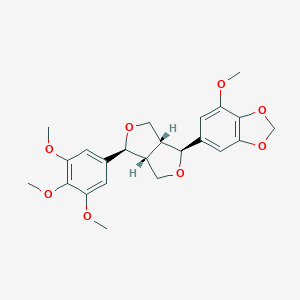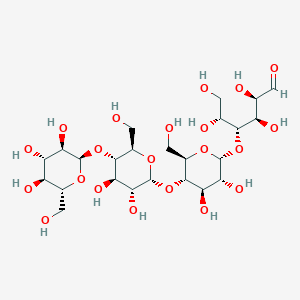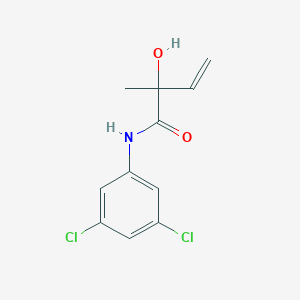
己二酰氯
描述
Adipoyl chloride, also known as hexanedioyl dichloride, is an organic compound with the formula (CH2 CH2 C(O)Cl)2 . It is a colorless liquid that reacts with water to give adipic acid . It is used in the production of nylon by reacting with hexamethylene diamine .
Synthesis Analysis
Adipoyl chloride is prepared by treating adipic acid with thionyl chloride . Another synthesis method involves suspending adipic acid in toluene, adding dimethylformamide (DMF), and then heating to 50°C-55°C. A reaction is conducted with maintaining the temperature and injecting phosgene gas through a flowmeter at a rate of 45 g/hr .
Molecular Structure Analysis
Adipoyl chloride has a molecular formula of C6H8Cl2O2 . It contains a total of 17 bonds; 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 2 acyl halogenides (aliphatic) .
Chemical Reactions Analysis
Adipoyl chloride reacts with water to give adipic acid . It also reacts with hexamethylenediamine to form nylon 6,6 .
Physical And Chemical Properties Analysis
Adipoyl chloride is a colorless to dark brown liquid with a pungent odor . It has a molar mass of 183.03 g/mol . The density of adipoyl chloride is 1.25 g/cm3 .
科学研究应用
Production of Nylon
Adipoyl chloride is used in the production of Nylon 66 , a type of polyamide that exhibits excellent mechanical strength, chemical resistance, and heat resistance . It is produced by reacting adipoyl chloride with hexamethylene diamine .
Synthesis of Polyesters
Adipoyl chloride can be utilized in the synthesis of biocompatible and biodegradable polymers , such as polyesters . These polymers find applications in various fields, which are discussed in the following sections.
Drug Delivery Systems
The polyesters synthesized using adipoyl chloride can be used in drug delivery systems . They can be designed to release drugs at a controlled rate, improving the effectiveness of the treatment.
Tissue Engineering
In the field of tissue engineering , these polyesters can be used to create scaffolds that support the growth and development of new tissues .
Reverse Osmosis Membranes
Polyesters synthesized from adipoyl chloride can be used to create reverse osmosis membranes . These membranes are used in water purification systems to remove ions, unwanted molecules, and larger particles from drinking water.
Thin Films
Adipoyl chloride-based polyesters can be used to produce thin films . These films can be used in various applications, including packaging, protective coatings, and electronic devices.
Medical Implants
The biocompatibility and biodegradability of adipoyl chloride-based polyesters make them suitable for use in medical implants . They can be used to create devices such as sutures, stents, and drug delivery devices.
Synthesis of Liquid Crystals
Adipoyl chloride is also used in the preparation of biphenyl end-capped liquid crystals . These liquid crystals have applications in display technologies, such as LCD screens.
作用机制
Target of Action
Adipoyl chloride, also known as adipoyl dichloride, is an organic compound with the formula (CH2CH2C(O)Cl)2 . Its primary target is hexamethylenediamine , a compound used in the production of polymers .
Mode of Action
Adipoyl chloride reacts with hexamethylenediamine to form nylon 6,6 . This reaction is a type of condensation polymerization , where two molecules combine to form a larger molecule, with the elimination of a smaller molecule . In this case, the smaller molecule is hydrochloric acid (HCl) .
Biochemical Pathways
The reaction between adipoyl chloride and hexamethylenediamine is a key step in the synthesis of nylon 6,6 . This process involves the formation of an amide linkage , a common feature in polyamides like nylon . The formation of this linkage is a result of the reaction between the carbonyl group of adipoyl chloride and the amine group of hexamethylenediamine .
Result of Action
The primary result of adipoyl chloride’s action is the formation of nylon 6,6 . Nylon 6,6 is a type of polyamide that exhibits excellent mechanical strength, chemical resistance, and heat resistance . It is widely used in the production of fibers, textiles, carpets, and engineering plastics .
Action Environment
The reaction between adipoyl chloride and hexamethylenediamine to form nylon 6,6 typically occurs in an industrial setting . The reaction is sensitive to environmental conditions such as temperature and the presence of water, as adipoyl chloride reacts with water to give adipic acid . Therefore, the reaction is usually carried out in a controlled environment to ensure optimal conditions for the formation of nylon 6,6 .
安全和危害
Adipoyl chloride is a combustible liquid. It may be fatal if swallowed and enters airways. It is suspected of damaging fertility or the unborn child. It causes skin irritation and may cause damage to organs through prolonged or repeated exposure. It may cause drowsiness or dizziness. It causes serious eye damage and is toxic to aquatic life with long-lasting effects .
属性
IUPAC Name |
hexanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAXUOGZOSVGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)Cl)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059402 | |
| Record name | Hexanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | Hexanedioyl dichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14629 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Adipoyl chloride | |
CAS RN |
111-50-2 | |
| Record name | Adipoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adipoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioyl dichloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adipoyl dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Adipoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7CW7C2XXR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of adipoyl chloride?
A1: Adipoyl chloride has the molecular formula C6H8Cl2O2 and a molecular weight of 183.03 g/mol.
Q2: What spectroscopic data is available for adipoyl chloride?
A: Adipoyl chloride has been characterized using various spectroscopic techniques, including:* FTIR: Infrared spectroscopy reveals characteristic peaks corresponding to functional groups such as C=O stretching and C-Cl stretching. [, , , , , , ] * NMR: Both 1H and 13C NMR spectroscopy are used to confirm the structure and study the polymerization reactions of adipoyl chloride. [, , , , , , , , ]
Q3: Can adipoyl chloride be used for interfacial polymerization?
A: Yes, adipoyl chloride is commonly used in interfacial polymerization, particularly for the synthesis of polyamides like nylon 6,6. This method involves the reaction of adipoyl chloride with a diamine at the interface of two immiscible solvents. [, , ]
Q4: What factors affect the stability of adipoyl chloride during polymerization?
A: Factors like pH, temperature, and solvent choice can significantly impact the stability of adipoyl chloride during polymerization reactions. For instance, hydrolysis of ester bonds can occur at non-optimal pH levels. []
Q5: What are some applications of adipoyl chloride in material science?
A: Adipoyl chloride is used in the fabrication of various materials, including:* Organic-inorganic hybrid thin films: These films, prepared via molecular layer deposition (MLD), show potential for use as encapsulation layers in devices like OLEDs. [, ]* Polymer electrolytes: Amorphous poly(ether-ester)s synthesized with adipoyl chloride exhibit ionic conductivity and are investigated for potential use in batteries. []* Antimicrobial polyesters: Incorporation of adipoyl chloride in polyesters containing Schiff-base metal complexes results in materials with enhanced thermal stability and antimicrobial properties. []
Q6: What is the role of adipoyl chloride in the synthesis of macrocyclic compounds?
A: Adipoyl chloride acts as a diacid chloride, reacting with oligoethylene glycols in the presence of dibutyltin oxide as a catalyst to produce macrocyclic di- or tetraester/ether compounds. []
Q7: How does adipoyl chloride participate in polycondensation reactions?
A: Adipoyl chloride is a key monomer in polycondensation reactions, reacting with diamines or diols to form polyamides or polyesters, respectively. This reaction often utilizes catalysts like aluminum chloride (AlCl3) or occurs under phase-transfer conditions. [, , , , , , , ]
Q8: Have computational methods been used to study reactions involving adipoyl chloride?
A: Yes, density functional theory (DFT) calculations have been employed to investigate the reaction mechanisms and properties of products formed from the reaction of adipoyl chloride with compounds like 1,2,3-trimethoxybenzene. []
Q9: How does the chain length of the diacid chloride affect the properties of the resulting polymers?
A: Studies comparing polymers synthesized with adipoyl chloride to those with sebacoyl chloride (a longer diacid chloride) reveal differences in properties like solubility, thermal stability, and crystallinity. These variations arise from the change in the flexibility and packing of the polymer chains due to the different chain lengths. [, , , ]
Q10: How do different diamines influence the properties of polyamides synthesized with adipoyl chloride?
A: The choice of diamine significantly impacts the properties of the resulting polyamide. Aromatic diamines generally lead to polymers with higher thermal stability compared to aliphatic diamines. Additionally, factors like chain length and the presence of functional groups in the diamine structure can influence the solubility, crystallinity, and mechanical strength of the polyamide. [, , , , ]
Q11: What strategies are employed to improve the stability of adipoyl chloride during storage and handling?
A11: Adipoyl chloride is moisture-sensitive and can undergo hydrolysis. Therefore, it is typically stored under anhydrous conditions and handled in a moisture-free environment.
Q12: What analytical techniques are employed to characterize polymers synthesized with adipoyl chloride?
A: A variety of techniques are used to analyze polymers derived from adipoyl chloride, including:* Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure, composition, and tacticity of the polymer chains. [, , , , , , , , ] * Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the polymer. [, , , , , , ] * Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer. [, , , , ] * Differential Scanning Calorimetry (DSC): To study the thermal transitions of the polymer, such as melting point and glass transition temperature. [, , , , , ]* Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation behavior of the polymer. [, , , , , ]* X-ray Diffraction (XRD): To examine the crystalline structure and degree of crystallinity of the polymer. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Dibenz[a,c]anthracene](/img/structure/B33276.png)

![2,4-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B33283.png)
![2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B33284.png)
![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)

